molecular formula C23H20N6O3S B2997191 N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207010-36-3

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2997191
CAS No.: 1207010-36-3
M. Wt: 460.51
InChI Key: SJOCWAXCORMIMQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20N6O3S and its molecular weight is 460.51. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological efficacy based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazolo-triazole scaffold and subsequent functionalization. The compound's structure can be represented as follows:

C21H22N6O3S\text{C}_{21}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of pyrazolo derivatives. For instance, thieno[2,3-c]pyrazole compounds have shown significant antioxidant activity against oxidative stress in cellular models. These compounds were evaluated using erythrocyte alterations as biological indicators to assess their protective effects against toxic agents like 4-nonylphenol in fish models such as Clarias gariepinus .

Anticancer Activity

Research has indicated that compounds containing pyrazolo and triazole moieties exhibit notable anticancer properties. A series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. The most potent derivatives showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells (MDA-MB-231) . This suggests that this compound may also possess similar anticancer potential.

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory effects are supported by findings in related pyrazole derivatives that inhibit inflammatory pathways. For example, certain pyrazolo compounds have been shown to selectively inhibit phosphodiesterase enzymes linked to inflammatory responses . Additionally, some derivatives have been associated with pain relief mechanisms through modulation of neurogenic inflammation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : Compounds with similar structures have shown affinity for adenosine receptors (A1 and A2A), which play critical roles in inflammation and cancer progression .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.

Data Summary

Activity Effect Reference
AntioxidantProtective against oxidative stress
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies

  • Erythrocyte Protection in Fish : A study demonstrated that thieno[2,3-c]pyrazole compounds effectively reduced erythrocyte malformations induced by toxic agents in fish models. This indicates a potential protective role for similar compounds like this compound against environmental toxins .
  • Cancer Cell Line Evaluation : Another study evaluated the cytotoxic effects of various synthesized pyrazole derivatives on MDA-MB-231 breast cancer cells. The findings suggested that modifications in the molecular structure significantly influenced their anticancer activity .

Properties

CAS No.

1207010-36-3

Molecular Formula

C23H20N6O3S

Molecular Weight

460.51

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O3S/c1-31-16-8-9-20(32-2)18(12-16)24-21(30)14-33-23-26-25-22-19-13-17(15-6-4-3-5-7-15)27-29(19)11-10-28(22)23/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

SJOCWAXCORMIMQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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